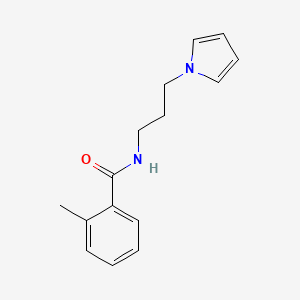
N-(3-(1H-pyrrol-1-yl)propyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(1H-pyrrol-1-yl)propyl)-2-methylbenzamide” is a complex organic molecule that contains a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole. It is less basic than imidazole but more basic than pyridine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air, and it is soluble in water .Aplicaciones Científicas De Investigación
Pharmacokinetics and Formulation of Related Compounds
- DEET (N,N-diethyl-3-methylbenzamide) : A comprehensive review on DEET highlighted its pharmacokinetics, formulation, and safety, emphasizing its effectiveness as an insect repellent. The review elaborates on DEET's rapid skin penetration, biodistribution, metabolism, and elimination, underscoring its general safety when used as recommended despite occasional reports of adverse effects (Qiu, Jun, & McCall, 1998).
Toxicity and Safety Assessment
- Propyl Paraben and Methyl Paraben : Studies on propyl paraben and methyl paraben, compounds with some structural similarities to benzamides, review their long-term safety and toxicological profile. These reviews provide insights into their absorption, metabolism, and excretion, highlighting a lack of significant toxic effects at levels used in pharmaceuticals, cosmetics, and food products (Soni, Burdock, Taylor, & Greenberg, 2001; Soni, Taylor, Greenberg, & Burdock, 2002).
Chemical Properties and Applications
- Pyrrole-Based Compounds : Research into pyrrole-based compounds demonstrates their significant biological activity and target selectivity, highlighting their utility in drug development for various therapeutic areas. This includes a focus on anticancer, antimicrobial, and antiviral activities, illustrating the versatility of the pyrrole scaffold in medicinal chemistry (Li Petri et al., 2020).
Environmental and Health Considerations
- Environmental Presence and Effects of Parabens : A review on parabens, used as preservatives in various consumer products, discusses their occurrence, fate, and behavior in aquatic environments. Despite effective removal in wastewater treatment, parabens persist at low concentrations in effluents and surface waters, reflecting ongoing environmental exposure (Haman, Dauchy, Rosin, & Munoz, 2015).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. Pyrrole derivatives are known to have diverse biological activities and are found in many natural products . They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13-7-2-3-8-14(13)15(18)16-9-6-12-17-10-4-5-11-17/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCLHXUTYKQHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2805138.png)
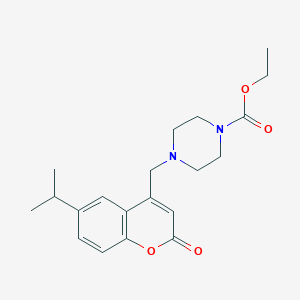
![1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2805141.png)
![(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2805144.png)
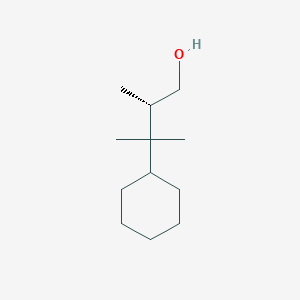
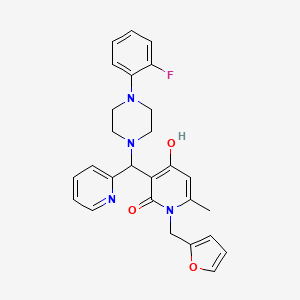
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2805147.png)
![[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2805148.png)
![N-(2,5-dichlorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805150.png)
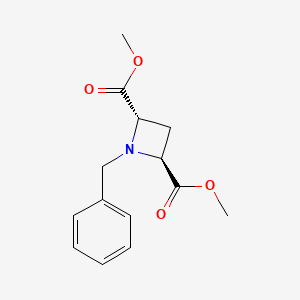
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2805154.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2805158.png)
![2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2805159.png)